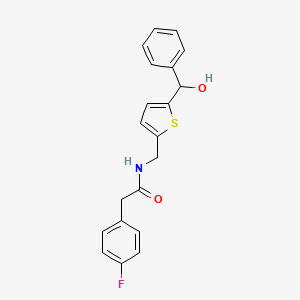

2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide

描述

属性

IUPAC Name |

2-(4-fluorophenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2S/c21-16-8-6-14(7-9-16)12-19(23)22-13-17-10-11-18(25-17)20(24)15-4-2-1-3-5-15/h1-11,20,24H,12-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWBWNPMSZMIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)CC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with a hydroxy(phenyl)methyl group. The fluorophenyl group is introduced through a substitution reaction, and the final acetamide moiety is added via an amidation reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications.

化学反应分析

Types of Reactions

2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The acetamide moiety can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the acetamide moiety would produce an amine derivative.

科学研究应用

2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

作用机制

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiophene ring may contribute to electronic properties that affect biological activity. The acetamide moiety can participate in hydrogen bonding, influencing the compound’s overall pharmacokinetics and pharmacodynamics.

相似化合物的比较

Similar Compounds

- 2-(4-fluorophenyl)-N-((5-(methyl(phenyl)methyl)thiophen-2-yl)methyl)acetamide

- 2-(4-chlorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide

- 2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)furan-2-yl)methyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiophene ring and the acetamide moiety also provides distinct electronic and steric properties that differentiate it from similar compounds.

生物活性

The compound 2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group , a thiophene ring , and an acetamide moiety . These structural components contribute to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.25 | 0.30 |

| Pseudomonas aeruginosa | 0.50 | 0.55 |

The compound's minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli . Additionally, studies have shown that it can inhibit biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have revealed promising results. It has been noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Ranged from 10 to 20 µM across different cell lines, indicating moderate potency .

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Binding : The fluorophenyl group enhances binding affinity to specific receptors involved in cellular signaling.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition .

- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Synergistic Effects with Antibiotics : In a study examining the synergistic effects of this compound with standard antibiotics like Ciprofloxacin, it was found that co-administration significantly reduced MIC values, enhancing overall antimicrobial efficacy .

- Biofilm Inhibition Study : A comparative study showed that the compound exhibited a superior percentage reduction in biofilm formation compared to Ciprofloxacin, highlighting its potential as an adjunctive treatment for biofilm-associated infections .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including heterocyclic ring formation (e.g., thiophene or thiadiazole) followed by acylation. Key steps include:

- Thiophene functionalization : Introduce hydroxy(phenyl)methyl via nucleophilic substitution or coupling reactions under reflux conditions (60–80°C) using polar aprotic solvents like DMF .

- Acylation : React the intermediate with 2-(4-fluorophenyl)acetyl chloride in dichloromethane at 0–5°C to prevent side reactions .

- Optimization : Adjust reaction time (4–12 hours), solvent choice (e.g., DMF for solubility vs. dichloromethane for mild conditions), and stoichiometric ratios (1:1.2 for limiting reagents) to maximize yield (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm, thiophene protons at δ 6.8–7.1 ppm) and acetamide linkage (N–CH at δ 3.8–4.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 410.12) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 minutes) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors/enzymes structurally similar to targets of analogous acetamides (e.g., kinase inhibitors for anticancer activity) .

- Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at λ 535 nm) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or thiophene (e.g., methyl, nitro) groups .

- Biological Profiling : Compare IC values across analogs in target assays (e.g., 10–100 μM range for kinase inhibition) to identify critical substituents .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase) .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .

- Orthogonal Validation : Cross-validate using alternative methods (e.g., SPR for binding affinity vs. fluorescence assays) .

- Meta-Analysis : Compare data across studies with attention to solvent/DMSO concentration (<1% to avoid cytotoxicity artifacts) .

Q. What are the key stability considerations for this compound under experimental storage conditions?

- Methodological Answer :

- Hydrolytic Stability : Monitor degradation in PBS (pH 7.4) and acidic/basic conditions (pH 2–10) via HPLC over 72 hours. Acetamide bonds are prone to hydrolysis at pH > 9 .

- Thermal Stability : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent precipitation .

Q. Which reaction mechanisms underpin critical synthetic steps, such as thiophene functionalization?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Fluorophenyl groups activate the thiophene ring for substitution by hydroxy(phenyl)methyl via a two-step SNAr mechanism (rate-dependent on electron-withdrawing groups) .

- Acylation : The methylene bridge in N-((thiophen-2-yl)methyl) intermediates reacts with acetyl chloride via a nucleophilic attack on the carbonyl carbon, stabilized by triethylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。